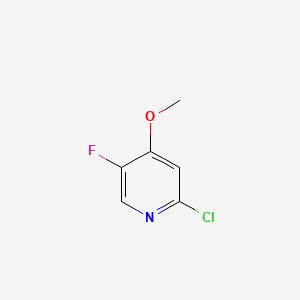

2-Chloro-5-fluoro-4-methoxypyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQMZELAVIVTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211515-16-0 | |

| Record name | 2-chloro-5-fluoro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Regioselective Pathways Towards 2 Chloro 5 Fluoro 4 Methoxypyridine

Retrosynthetic Analysis and Identified Key Precursors for 2-Chloro-5-fluoro-4-methoxypyridine

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various synthetic strategies. The primary challenge lies in the controlled, regioselective introduction of the chloro, fluoro, and methoxy (B1213986) substituents onto the pyridine (B92270) core.

Strategies for Derivatization from Pyridine Building Blocks

The synthesis of this compound can be envisioned through the functionalization of readily available pyridine derivatives. The order of introduction of the substituents is critical to control the regioselectivity of the reactions. The electron-donating nature of the methoxy group and the electron-withdrawing properties of the halogen atoms will direct subsequent substitutions.

One plausible strategy involves starting with a pre-functionalized pyridine ring, such as a methoxypyridine, and then sequentially introducing the halogen atoms. For instance, starting with 4-methoxypyridine, one could explore selective halogenation at the 2- and 5-positions. The methoxy group at the 4-position activates the ring towards electrophilic substitution, but controlling the position of halogenation can be challenging.

Alternatively, a pyridine ring bearing one or both halogen atoms could serve as the starting point, followed by the introduction of the methoxy group. For example, a 2-chloro-5-fluoropyridine (B44960) scaffold could be subjected to nucleophilic aromatic substitution to introduce the methoxy group at the 4-position. This approach, however, would require the activation of the 4-position towards nucleophilic attack.

Precursor Compounds and Their Synthetic Accessibility

Based on the retrosynthetic analysis, several key precursor compounds can be identified. The synthetic accessibility of these precursors is a crucial factor in determining the feasibility of a particular synthetic route.

| Precursor Compound | Potential Synthetic Route | Key Considerations |

| 4-Methoxypyridine | Commercially available. | Serves as a starting point for subsequent halogenation. |

| 2-Chloro-5-fluoropyridine | Can be synthesized from 2-aminopyridine via diazotization and Sandmeyer-type reactions, followed by fluorination. | The synthesis involves multiple steps and requires careful control of reaction conditions. |

| 2,5-Dihalopyridines | Can be prepared through various halogenation methods from pyridine or substituted pyridines. | Regioselectivity of halogenation can be a significant challenge. |

| 4-Chloro-2,5-difluoropyridine | Could potentially be synthesized and then selectively methoxylated. | Selective substitution of one fluorine atom in the presence of another and a chlorine atom would be required. |

Established Synthetic Routes for this compound

Halogenation Protocols and Selectivity Considerations

The introduction of chlorine and fluorine atoms onto the pyridine ring requires specific halogenating agents and carefully controlled conditions to achieve the desired regioselectivity.

Chlorination: The chlorination of pyridine and its derivatives can be achieved using various reagents, such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The regioselectivity is highly dependent on the electronic nature of the substituents already present on the ring. For a 4-methoxypyridine precursor, the methoxy group would direct electrophilic chlorination to the ortho-positions (3 and 5). However, achieving selective monochlorination at the 2-position in the presence of a 4-methoxy group can be challenging due to the activating nature of the methoxy group.

Fluorination: Direct fluorination of pyridine rings with elemental fluorine is often too reactive and non-selective. More practical methods involve the use of milder fluorinating agents like Selectfluor® (F-TEDA-BF₄) for electrophilic fluorination or the Balz-Schiemann reaction for the introduction of fluorine via a diazonium salt intermediate. For instance, a 5-amino-2-chloro-4-methoxypyridine intermediate could potentially be converted to the target compound via a Balz-Schiemann reaction.

Methoxy Group Introduction and Optimization of Reaction Conditions

The introduction of a methoxy group onto a pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitably activated halopyridine with sodium methoxide (B1231860). The success of this reaction depends on the presence of electron-withdrawing groups on the pyridine ring to activate it towards nucleophilic attack.

In a potential synthesis of this compound, a precursor such as 2,4-dichloro-5-fluoropyridine could be reacted with sodium methoxide. The challenge would be to achieve selective substitution at the 4-position. The relative reactivity of the chloro and fluoro groups, as well as the electronic effects of the other substituents, would influence the outcome of the reaction. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be crucial to maximize the yield of the desired product.

| Reaction Type | Reagents and Conditions | Selectivity Considerations |

| Chlorination | N-Chlorosuccinimide (NCS) in an inert solvent. | Regioselectivity is influenced by existing substituents. |

| Fluorination | Balz-Schiemann reaction (1. NaNO₂, HBF₄; 2. heat) on an amino-substituted precursor. | A reliable method for introducing fluorine at a specific position. |

| Methoxylation | Sodium methoxide (NaOMe) in methanol (B129727) or another polar aprotic solvent. | Requires an activated pyridine ring for nucleophilic substitution. |

Multi-Step Convergent and Linear Synthesis Approaches

Linear Synthesis: A linear approach to this compound could start from a simple pyridine derivative and sequentially introduce the functional groups. For example:

Start with 4-hydroxypyridine (B47283).

Methylate the hydroxyl group to form 4-methoxypyridine.

Selectively chlorinate at the 2-position.

Nitrate at the 5-position.

Reduce the nitro group to an amino group.

Introduce the fluorine atom via the Balz-Schiemann reaction.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more complex fragments that are then combined in the final steps. For this target molecule, a convergent strategy is less obvious but could potentially involve the coupling of a pre-functionalized pyridine fragment with another. However, given the small size of the target molecule, a well-optimized linear synthesis is likely to be the more practical approach.

Advanced Synthetic Techniques and Methodologies for this compound

The synthesis of polysubstituted pyridines like this compound can be approached through the application of advanced organic synthesis methodologies. These techniques offer high degrees of selectivity and efficiency, which are crucial for constructing such a precisely functionalized heterocyclic system. The methodologies range from sophisticated catalytic systems to innovative process technologies designed for scalability and library synthesis.

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, providing pathways to molecules that would otherwise be difficult to access. For a molecule such as this compound, both transition metal catalysis and organocatalysis offer powerful tools for the regioselective introduction of its key functional groups.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. In the context of synthesizing this compound, these strategies would be invaluable for introducing the methoxy group onto a pre-functionalized pyridine ring.

A plausible synthetic route could involve a precursor such as 2,4-dichloro-5-fluoropyridine. The methoxy group could then be introduced at the C4 position via a nucleophilic aromatic substitution, a reaction that can be facilitated by transition metal catalysts. Palladium and copper-based catalysts are commonly employed for such C-O bond formations. For instance, a palladium-catalyzed Buchwald-Hartwig amination-type reaction, adapted for etherification, could be used. This would involve reacting the chlorinated precursor with methanol or sodium methoxide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for achieving high regioselectivity and yield, favoring substitution at the C4 position over the C2 position. Pyridine-2-sulfinates can also be used as coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides tcichemicals.com.

Below is a table summarizing potential transition metal-catalyzed systems for C-O bond formation on a pyridine ring, analogous to what would be required for the synthesis of this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Application |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | Aryl ether formation |

| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | C-O coupling with hindered alcohols |

| CuI | Phenanthroline | t-BuOK | DMF | Ullmann condensation for ether synthesis |

This table represents common systems for C-O cross-coupling reactions on aryl halides, which are applicable to the synthesis of 4-alkoxypyridines from 4-chloropyridines.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. For pyridine functionalization, organocatalytic methods can offer unique reactivity and selectivity. A notable approach is the photochemical organocatalytic functionalization of pyridines nih.govnih.govresearchgate.netacs.org. This method often involves the generation of pyridinyl radicals from pyridinium ions under acidic conditions, which can then couple with other radical species nih.govnih.govresearchgate.netacs.org.

While this approach is typically used for C-C bond formation, the principles could be adapted for the introduction of functional groups onto the pyridine ring in a broader sense. For the synthesis of this compound, an organocatalytic approach might be employed in the construction of the pyridine ring itself or in the modification of a simpler pyridine precursor. For example, a dithiophosphoric acid can act as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor, showcasing the multi-faceted nature of some organocatalysts nih.govnih.govresearchgate.net.

The table below lists some classes of organocatalysts and their potential applications in transformations relevant to pyridine synthesis.

| Organocatalyst Class | Example Catalyst | Type of Transformation | Relevance to Pyridine Synthesis |

| Chiral Phosphoric Acids | TRIP | Asymmetric H-bonding catalysis | Enantioselective functionalization of pyridine side chains |

| N-Heterocyclic Carbenes (NHCs) | IPr | Umpolung reactivity | Introduction of acyl groups or other functionalities |

| Proline and its derivatives | L-Proline | Michael additions, Aldol reactions | Construction of substituted pyridine precursors |

| Dithiophosphoric Acids | Dithiophosphoric acid derivatives | Photochemical radical coupling | C-H functionalization of the pyridine ring nih.govnih.govresearchgate.net |

Solid-Phase Synthesis Applications for Pyridine Derivatives

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds for drug discovery and other applications. This methodology could be adapted for the synthesis of this compound and its analogs. The general strategy involves anchoring a starting material to a solid support (resin), followed by sequential reactions to build the target molecule. The final product is then cleaved from the support.

A hypothetical solid-phase synthesis of this compound could start with a resin-bound precursor to which the pyridine ring is attached. For example, a resin-bound enamine could be a starting point for a Hantzsch-like pyridine synthesis. Subsequent steps would involve the introduction of the chloro, fluoro, and methoxy substituents. The chloro and fluoro groups might be part of the initial building blocks, while the methoxy group could be introduced in a later step, for instance, by reacting a resin-bound 4-chloropyridine derivative with sodium methoxide.

The following table outlines a conceptual solid-phase synthesis workflow for a substituted pyridine.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Resin Loading | Attachment of a suitable pyridine precursor to a solid support (e.g., Wang resin). | Anchoring the molecule for subsequent reactions. |

| 2 | Functionalization 1 | Introduction of the methoxy group at the C4 position. | Nucleophilic substitution of a leaving group (e.g., Cl) with NaOMe. |

| 3 | Functionalization 2 | Modification of another position on the ring if necessary. | Further diversification of the pyridine scaffold. |

| 4 | Cleavage | Treatment with a strong acid (e.g., TFA). | Release of the final this compound from the resin. |

Flow Chemistry and Continuous Manufacturing Processes for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals, including improved safety, efficiency, and scalability beilstein-journals.orgnih.gov. For the synthesis of a highly functionalized molecule like this compound, flow chemistry can be particularly advantageous, especially if any of the synthetic steps involve hazardous reagents or intermediates, or require precise control over reaction parameters.

A multi-step synthesis of this compound could be designed as a continuous flow process. For instance, the chlorination of a pyridine precursor, which can be a highly exothermic and sometimes unselective reaction in batch, can be controlled more effectively in a flow reactor with superior heat and mass transfer. The Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor for continuous processing beilstein-journals.orgnih.gov. A recent report highlighted the use of continuous flow for the synthesis of disubstituted pyridines using pentafluorohalobenzene as a halogen transfer reagent acs.org.

A comparison of batch versus flow processing for a key hypothetical step in the synthesis is presented below.

| Parameter | Batch Processing | Flow Processing | Advantage of Flow |

| Heat Transfer | Limited by surface area-to-volume ratio. | High surface area-to-volume ratio. | Better temperature control, reduced risk of runaway reactions. |

| Mass Transfer | Can be inefficient, leading to local concentration gradients. | Efficient mixing through static mixers or narrow channels. | Improved reaction rates and selectivity. |

| Safety | Large volumes of hazardous materials handled at once. | Small reactor volumes, minimizing the amount of hazardous material at any given time. | Inherently safer process. |

| Scalability | Often requires re-optimization of reaction conditions. | Scalable by running the process for a longer duration ("scaling out"). | More straightforward scale-up. |

Enantioselective and Diastereoselective Synthesis Considerations

The molecule this compound is achiral and therefore does not have enantiomers or diastereomers. However, the principles of enantioselective and diastereoselective synthesis are highly relevant in the broader context of pyridine chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals where specific stereoisomers are often required.

If this compound were to be used as a scaffold for the synthesis of more complex, chiral molecules, stereocenters could be introduced in substituents attached to the pyridine ring. For example, an alkyl group attached at the C3 or C6 position could be installed enantioselectively. This can be achieved through various methods, such as the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand nih.govresearchgate.net.

Another relevant concept is axial chirality, which can arise in substituted biaryl systems, including 4-arylpyridines, due to restricted rotation around the single bond connecting the two aromatic rings. The synthesis of such atropisomers requires enantioselective methods to control the orientation of the rings. This can be achieved through a central-to-axial chirality conversion strategy, where a stereocenter is first created and then an aromatization step leads to the formation of the axially chiral product anr.fr.

The table below summarizes general strategies for achieving stereocontrol in the synthesis of pyridine derivatives.

| Stereoselective Approach | Description | Example Application |

| Chiral Catalysis | Use of a chiral transition metal complex or organocatalyst to favor the formation of one stereoisomer. | Asymmetric hydrogenation of a pyridine ring to produce a chiral piperidine. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. | Diastereoselective alkylation of a pyridine side chain. |

| Substrate Control | A pre-existing stereocenter in the substrate influences the stereochemistry of a new stereocenter. | Diastereoselective reduction of a ketone in a pyridine side chain. |

| Central-to-Axial Chirality Conversion | An enantioselective reaction creates a stereocenter which is then converted to an axis of chirality upon aromatization. | Atroposelective synthesis of 4-arylpyridine derivatives anr.fr. |

Green Chemistry Principles in the Synthesis of this compound

The imperative to design chemical processes that are both efficient and environmentally responsible has driven the adoption of green chemistry principles. In the context of synthesizing this compound, these principles guide the development of cleaner, safer, and more sustainable manufacturing routes.

Development of Environmentally Benign Synthetic Protocols

Traditional synthetic routes to functionalized pyridines often involve multi-step processes with harsh reagents and significant waste generation. A greener approach to the synthesis of this compound focuses on minimizing environmental impact through innovative catalytic methods and process optimization.

One potential environmentally conscious pathway could involve the direct C-H functionalization of a suitable pyridine precursor. rsc.orgbohrium.com This strategy, if successfully developed, would represent a significant improvement over classical methods that often require pre-functionalization and the use of protecting groups, thereby generating additional waste.

Another promising avenue is the use of microwave-assisted synthesis. semanticscholar.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov Microwave irradiation can significantly accelerate reaction times, improve yields, and in some cases, enable reactions to proceed in the absence of a solvent or with a more environmentally friendly one. For instance, a hypothetical microwave-assisted synthesis could involve the rapid and efficient conversion of a precursor under controlled conditions, thereby reducing energy consumption and the potential for byproduct formation.

Biocatalysis also presents a powerful tool for developing environmentally benign protocols. nih.gov The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, often in aqueous media, thus avoiding the use of hazardous organic solvents. While specific biocatalytic routes for this compound are not yet established, the exploration of enzymes for halogenation or methoxylation of pyridine rings is a promising area of research.

To illustrate a potential green synthetic protocol, a hypothetical reaction scheme is presented below, incorporating principles such as catalytic reagents and reduced reaction steps.

Hypothetical Greener Synthesis of this compound:

| Step | Reactant(s) | Reagent/Catalyst | Solvent | Conditions | Product | Green Chemistry Principle Applied |

| 1 | 5-fluoro-4-methoxypyridine | N-Chlorosuccinimide (NCS) / Photocatalyst | Acetonitrile | Visible Light, Room Temp. | This compound | Catalysis, Energy Efficiency (ambient temp.) |

This is a hypothetical protocol for illustrative purposes.

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents is a cornerstone of green chemistry, as they often constitute the largest proportion of waste in a chemical process. jk-sci.comwhiterose.ac.ukscribd.comyork.ac.uk

Sustainable Solvents:

Solvent selection guides, such as the one developed by the CHEM21 consortium, provide a framework for choosing less hazardous and more environmentally benign solvents. jk-sci.comyork.ac.uk For the synthesis of this compound, replacing traditionally used hazardous solvents like dichloromethane or N,N-dimethylformamide (DMF) with greener alternatives is a key objective.

Table of Recommended and Problematic Solvents:

| Solvent Class | Recommended | Problematic | To be Avoided |

| Alcohols | Ethanol, Isopropanol | Methanol | - |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Diethyl ether, Dioxane |

| Ketones | Acetone, 2-Butanone | Cyclopentanone | - |

| Esters | Ethyl acetate, Isopropyl acetate | - | - |

| Hydrocarbons | Heptane, Cyclohexane | Toluene | Hexanes, Benzene |

| Dipolar Aprotics | - | Acetonitrile, Dimethyl sulfoxide (DMSO) | DMF, NMP, DMAc |

Based on such guides, solvents like 2-MeTHF, which is derived from renewable resources, or esters like ethyl acetate, are preferable choices over chlorinated solvents or dipolar aprotic solvents with toxicity concerns.

Sustainable Reagents:

The principle of using catalytic reagents in small amounts over stoichiometric reagents is fundamental to reducing waste. mdpi.com In the context of the synthesis of this compound, this could involve:

Catalytic Halogenation: Employing catalytic systems for chlorination, potentially using a benign chlorine source and a recyclable catalyst, would be superior to using stoichiometric amounts of aggressive chlorinating agents.

Phase-Transfer Catalysis: For reactions involving multiple phases, phase-transfer catalysts can enhance reaction rates and eliminate the need for large quantities of solvents.

Renewable Reagents: Exploring the use of reagents derived from renewable feedstocks can further enhance the sustainability of the synthesis.

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process, aligning with the broader goals of environmental stewardship in the chemical industry.

Reactivity Profiles and Mechanistic Studies of 2 Chloro 5 Fluoro 4 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-5-fluoro-4-methoxypyridine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines. rsc.orgacs.org In this compound, the presence of electron-withdrawing halogen atoms activates the pyridine (B92270) ring towards nucleophilic attack.

Regioselectivity and Stereoelectronic Effects in Halogen Displacement

The regioselectivity of SNAr reactions on poly-substituted pyridines is a complex interplay of electronic and steric effects. In the case of this compound, the chlorine atom at the 2-position is generally the more facile leaving group compared to the fluorine at the 5-position in SNAr reactions. This is because the position α to the ring nitrogen is highly activated towards nucleophilic attack. acs.orgacs.org

The relative reactivity of halogens in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the C-X bond strengths. This is explained by the "element effect," where the high electronegativity of fluorine strongly stabilizes the intermediate Meisenheimer complex, thus lowering the activation energy of the first, rate-determining step. acs.org However, in many substituted pyridines, the position of the halogen is a more dominant factor than its identity. baranlab.org

Computational studies on related halopyridines have shown that the site of nucleophilic attack is often correlated with the lowest unoccupied molecular orbital (LUMO) distribution. wuxiapptec.com For this compound, the LUMO is expected to have a significant coefficient at the C2 and C6 positions, making the C2-chloro substituent the primary site for nucleophilic displacement.

Influence of Substituents on SNAr Reaction Rates and Outcomes

The substituents on the pyridine ring significantly modulate the rates and outcomes of SNAr reactions. The electron-withdrawing fluorine atom at the 5-position and the electron-donating methoxy (B1213986) group at the 4-position have opposing electronic effects. The fluorine atom enhances the electrophilicity of the ring, accelerating the SNAr reaction. Conversely, the methoxy group, through its +M (mesomeric) effect, can decrease the reactivity of the ring towards nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring System

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The presence of two halogen atoms further deactivates the ring in this compound. However, the methoxy group at the 4-position is an activating group and directs incoming electrophiles to the ortho and para positions.

In this specific molecule, the positions ortho to the methoxy group are C3 and C5. The C5 position is already substituted with a fluorine atom. Therefore, any potential EAS reaction would likely be directed to the C3 position. However, the combined deactivating effects of the nitrogen atom and the two halogens make such reactions challenging and often require harsh conditions. libretexts.org There is limited specific literature on the successful electrophilic aromatic substitution of this compound itself.

Cross-Coupling Reactions Involving this compound

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. researchgate.neteie.gr this compound, with its chloro and fluoro substituents, can serve as an electrophilic partner in these reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net The reactivity of the C-Cl bond in this compound makes it a suitable substrate for Suzuki-Miyaura coupling. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. sumitomo-chem.co.jp For related chloropyridines, various palladium catalysts, often with phosphine (B1218219) ligands, have been employed. psu.edu The reaction would be expected to occur selectively at the C-Cl bond over the C-F bond, given the generally lower bond dissociation energy of the C-Cl bond and the established reactivity patterns in palladium-catalyzed cross-coupling. baranlab.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound would be anticipated to proceed at the C-Cl position. Palladium catalysts, often in conjunction with a copper(I) co-catalyst, are typically used. nih.govresearchgate.net The reaction conditions, including the choice of solvent and base, can significantly influence the outcome.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. mdpi.com While less common for chloropyridines compared to their bromo or iodo counterparts, successful Heck couplings of activated chloro-heterocycles have been reported. The electron-deficient nature of the pyridine ring in this compound could facilitate the oxidative addition of the C-Cl bond to the palladium catalyst, a key step in the Heck catalytic cycle.

The following table summarizes the expected outcomes for these palladium-catalyzed reactions:

| Coupling Reaction | Reagent | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-5-fluoro-4-methoxypyridine |

| Sonogashira | Terminal alkyne | 2-(Alkynyl)-5-fluoro-4-methoxypyridine |

| Heck | Alkene | 2-(Alkenyl)-5-fluoro-4-methoxypyridine |

Other Transition Metal-Mediated Coupling Methodologies

Besides palladium, other transition metals like nickel, copper, and iron have been utilized for cross-coupling reactions. researchgate.netbeilstein-journals.org Nickel catalysts, for instance, are known to be effective in coupling unactivated alkyl halides and can be a cost-effective alternative to palladium. princeton.edu Copper-catalyzed reactions, such as the Ullmann condensation, are also widely used for forming C-O, C-N, and C-S bonds. While specific examples for this compound are not extensively documented, the principles of these coupling reactions suggest their potential applicability in functionalizing this molecule, primarily at the more reactive C-Cl position.

Functional Group Transformations and Derivatization of this compound

The heterocyclic compound this compound serves as a versatile intermediate in organic synthesis, largely due to the distinct reactivity of its three functional groups. The chloro, fluoro, and methoxy substituents each offer unique pathways for chemical modification, allowing for the strategic construction of more complex molecules. The reactivity is dictated by the electronic properties of the pyridine ring and the specific position of each substituent.

Chemical Transformations of the Chloro Substituent

The chlorine atom at the C2 position is the most reactive site on the this compound ring for nucleophilic substitution and cross-coupling reactions. Its reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro group is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed reactions.

Cyanation: The chloro group can be readily displaced by a cyanide ion to form the corresponding nitrile. In a documented procedure, this compound is treated with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst system, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). google.com This reaction is typically performed in a polar aprotic solvent like DMF at high temperatures to afford 5-fluoro-4-methoxy-pyridine-2-carbonitrile. google.com

| Reactant | Reagent | Catalyst System | Product | Ref. |

| This compound | Zinc Cyanide (Zn(CN)₂) | Pd₂(dba)₃ / dppf | 5-Fluoro-4-methoxypyridine-2-carbonitrile | google.com |

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the chloropyridine with an organoboron compound, such as a boronic acid or its ester. libretexts.orgresearchgate.net The general mechanism involves three key steps: oxidative addition of the chloropyridine to a Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C2 position. While specific examples for this exact molecule are not prevalent in readily available literature, the coupling of 2-chloropyridines is a well-established and efficient transformation. researchgate.netnih.govmdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, substituting the chloro group with a primary or secondary amine. acs.orgresearchgate.netacs.org The process requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, JohnPhos), and a base. acs.org This transformation is crucial for synthesizing various amino-functionalized pyridines, which are common motifs in pharmacologically active compounds. acs.orgacs.org

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the C2 position, also permits direct displacement of the chloride by strong nucleophiles through the SNAr mechanism. researchgate.net This pathway involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group.

Reactivity and Modifications of the Fluoro Substituent

In contrast to the highly reactive C2-chloro group, the fluorine atom at the C5 position is significantly more stable and less prone to nucleophilic substitution. The carbon-fluorine bond is the strongest single bond to carbon, and its cleavage requires harsh reaction conditions or specific electronic activation that is absent at the C5 position in this scaffold.

Alterations and Reactivity of the Methoxy Group

The main chemical transformation involving the C4-methoxy group is its cleavage to a hydroxyl group, a process known as O-demethylation. This reaction converts the aryl methyl ether into a pyridinol, which typically exists in tautomeric equilibrium with its corresponding pyridone form (2-chloro-5-fluoro-1H-pyridin-4-one).

This ether cleavage is most effectively achieved using strong Lewis acids.

Boron Tribromide (BBr₃): BBr₃ is a highly effective reagent for the demethylation of aryl methyl ethers. The reaction proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, releasing methyl bromide as a byproduct.

Trimethylsilyl Iodide (TMSI): TMSI, often generated in situ, can also be used for ether cleavage under relatively mild conditions, yielding a silylated intermediate that is subsequently hydrolyzed to the final pyridinol. researchgate.net

| Reactant | Reagent | Product | Ref. |

| This compound | Boron Tribromide (BBr₃) | 2-Chloro-5-fluoro-4-hydroxypyridine | |

| This compound | Trimethylsilyl Iodide (TMSI) | 2-Chloro-5-fluoro-4-hydroxypyridine | researchgate.net |

This demethylation provides access to 4-hydroxypyridine (B47283) derivatives, which can be further functionalized at the oxygen atom or utilized for their unique electronic and hydrogen-bonding properties.

Advanced Spectroscopic and Computational Investigations of 2 Chloro 5 Fluoro 4 Methoxypyridine

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of chemical compounds. For 2-Chloro-5-fluoro-4-methoxypyridine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) would provide a complete picture of its molecular identity and behavior.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the case of this compound, both ¹H and ¹³C NMR would provide crucial information about the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group. The fluorine atom will also introduce splitting (J-coupling) with the adjacent proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the pyridine (B92270) ring carbons will be significantly affected by the attached substituents. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

Illustrative ¹H and ¹³C NMR Data

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |

| H-3 | 7.8 - 8.2 | - | Doublet (due to H-F coupling) |

| H-6 | 8.0 - 8.4 | - | Singlet |

| -OCH₃ | 3.9 - 4.1 | 55 - 60 | Singlet |

| C-2 | - | 150 - 155 | Singlet |

| C-3 | - | 110 - 115 | Doublet (due to C-F coupling) |

| C-4 | - | 160 - 165 | Singlet |

| C-5 | - | 140 - 145 | Doublet (due to C-F coupling) |

| C-6 | - | 145 - 150 | Singlet |

Note: The chemical shift values are illustrative and based on general principles and data for similar compounds. Actual experimental values may vary.

The IR and Raman spectra would be characterized by:

Pyridine Ring Vibrations: A series of complex bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N stretching vibrations.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-O Stretching: A strong absorption band in the region of 1250-1000 cm⁻¹ due to the C-O stretching of the methoxy group.

C-Cl and C-F Vibrations: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region, while the C-F stretching vibration would appear at a higher frequency, typically in the 1200-1000 cm⁻¹ range.

Methoxy Group Vibrations: C-H stretching and bending vibrations of the methyl group will also be present.

Illustrative Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C and C=N Stretch | 1600 - 1400 | IR, Raman |

| -OCH₃ C-O Stretch | 1250 - 1200 | IR |

| C-F Stretch | 1200 - 1000 | IR |

| C-Cl Stretch | 800 - 600 | IR |

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is expected to show absorptions arising from π → π* and n → π* transitions of the pyridine ring. docbrown.inforesearchgate.netnih.gov The presence of substituents will influence the position and intensity of these absorption bands. Halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on their nature and position.

The π → π* transitions are typically high-energy and appear at shorter wavelengths, while the n → π* transitions are of lower energy and appear at longer wavelengths. The methoxy group, being an auxochrome, is likely to cause a red shift in the absorption bands.

Predicted UV-Vis Absorption Maxima

| Transition | λmax (nm, predicted) |

| π → π | ~220 - 240 |

| n → π | ~270 - 290 |

Note: These values are estimations based on data for similar substituted pyridines.

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

For this compound (C₆H₅ClFNO), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio corresponding to its molecular weight. A key feature would be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. tutorchase.com

The fragmentation of the molecular ion would likely proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Cleavage of the C-Cl bond is also a possible fragmentation route.

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| M⁺ | [C₆H₅ClFNO]⁺ |

| M+2 | [C₆H₅³⁷ClFNO]⁺ |

| M-15 | [C₅H₂ClFNO]⁺ |

| M-31 | [C₅H₂ClFN]⁺ |

| M-35 | [C₆H₅FNO]⁺ |

Note: This is a predicted fragmentation pattern. The actual mass spectrum would provide definitive information.

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray crystallography would be the definitive method to determine its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and information about the planarity of the pyridine ring.

In the solid state, molecules of this compound would arrange themselves in a crystal lattice stabilized by various intermolecular interactions. Based on the functional groups present, several types of interactions can be predicted:

C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming weak hydrogen bonds with acidic C-H protons of neighboring molecules. nih.gov

C-H···F and C-H···O Interactions: The fluorine and oxygen atoms can also participate as weak hydrogen bond acceptors.

Halogen Bonds: The chlorine atom could potentially act as a halogen bond donor or acceptor.

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure. nih.govnu.edu.kz

Conformational Analysis and Torsional Angles in the Crystalline State

The conformation of a molecule in its crystalline state provides a low-energy snapshot of its preferred geometry, governed by a combination of intramolecular forces and intermolecular packing effects. For this compound, a key determinant of its conformation is the orientation of the methoxy group relative to the pyridine ring.

While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyridines suggests that the methoxy group is likely to be nearly coplanar with the aromatic ring to maximize resonance stabilization. The C(4)-O-C(methoxy)-H torsion angle would be expected to be close to 0° or 180°. The presence of substituents on the ring, particularly the adjacent fluorine atom, could influence this orientation through steric and electronic effects.

Table 1: Hypothetical Torsional Angles for Crystalline this compound

| Torsion Angle | Expected Value (°) |

| C(3)-C(4)-O-C(methoxy) | ~0 or ~180 |

| C(5)-C(4)-O-C(methoxy) | ~180 or ~0 |

| F-C(5)-C(4)-O | ~0 |

| Cl-C(2)-N-C(6) | ~0 |

Note: These are illustrative values based on typical conformations of similar molecules and would require experimental verification through X-ray crystallography.

Quantum Chemical and Computational Studies

To overcome the limitations of experimental data and to gain deeper insight into the molecular properties of this compound, quantum chemical and computational studies are invaluable. These methods allow for the detailed exploration of the molecule's geometry, electronic structure, and dynamic behavior.

Density Functional Theory (DFT) Calculations on this compound

Density Functional Theory (DFT) has emerged as a powerful tool for the computational study of molecular systems, offering a good balance between accuracy and computational cost. ijesit.com DFT calculations can provide detailed information about the optimized geometry, vibrational frequencies, and electronic properties of molecules.

Geometrical optimization using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, would allow for the determination of the most stable conformation of this compound in the gas phase. ijesit.com This process minimizes the energy of the molecule with respect to all its atomic coordinates, providing precise bond lengths and angles.

Vibrational frequency computations on the optimized geometry serve two main purposes. Firstly, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Secondly, the calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of experimental vibrational bands. researchgate.netnih.gov

Table 2: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.36 Å |

| O-C(methoxy) Bond Length | ~1.43 Å |

| C-N-C Bond Angle | ~117° |

| C-C-Cl Bond Angle | ~122° |

| C-C-F Bond Angle | ~119° |

Note: These are representative values based on DFT calculations of similar halogenated pyridines and serve as an illustration.

The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the methoxy group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, is likely to have significant contributions from the pyridine ring, particularly the carbon atoms bearing the electron-withdrawing chloro and fluoro substituents.

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 6.5 eV |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis is a powerful technique for understanding the delocalization of electron density and the nature of intramolecular interactions. nih.gov It transforms the complex molecular wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to a nearby empty antibonding orbital.

In this compound, significant intramolecular interactions are expected. These include the delocalization of the oxygen lone pairs into the antibonding π* orbitals of the pyridine ring, which contributes to the resonance stabilization of the methoxy group. Additionally, interactions involving the lone pairs of the fluorine and chlorine atoms with the ring system can be analyzed.

Table 4: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C4-C3) | High |

| LP (O) | π* (C4-C5) | High |

| LP (F) | σ* (C5-C4) | Moderate |

| LP (Cl) | σ* (C2-C3) | Moderate |

Note: LP denotes a lone pair orbital. The stabilization energies are qualitative indicators of the strength of the interaction.

Molecular Dynamics Simulations and Conformational Landscapes

While DFT calculations provide information about static molecular properties, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational landscape of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule samples different conformations at a given temperature.

For this compound, an MD simulation would provide insight into the flexibility of the methoxy group and the rotational barrier around the C(4)-O bond. The simulation would generate a trajectory of atomic positions over time, from which the distribution of the C(3)-C(4)-O-C(methoxy) torsional angle could be analyzed to create a conformational landscape. This would reveal the relative populations of different conformers and the energy barriers between them. Such studies are crucial for understanding the behavior of the molecule in solution or in a biological environment.

Prediction of Reactivity and Reaction Pathways via Computational Descriptors

The reactivity and potential reaction pathways of this compound can be effectively investigated using computational chemistry, particularly through the lens of Density Functional Theory (DFT). DFT-based descriptors provide a quantitative framework for understanding the electronic structure and predicting the chemical behavior of molecules. These descriptors are broadly categorized into global and local reactivity descriptors.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.85 | Electron-donating capacity |

| ELUMO | -1.23 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.62 | High kinetic stability |

| Chemical Potential (μ) | -4.04 | Tendency to escape from an equilibrium state |

| Hardness (η) | 2.81 | Resistance to change in electron distribution |

| Softness (S) | 0.356 | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index (ω) | 2.90 | Propensity to accept electrons |

Note: These values are representative and intended for illustrative purposes only, as specific computational studies on this compound were not found.

In addition to global descriptors, local reactivity descriptors are crucial for identifying the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. Fukui functions (f(r)) are the most prominent local reactivity descriptors derived from DFT. wikipedia.org They quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron-rich species)

f-(r): for electrophilic attack (attack by an electron-deficient species)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict the most probable sites for various chemical reactions. For instance, the atom with the highest f+ value will be the most likely site for a nucleophile to attack, while the atom with the highest f- value will be the preferred target for an electrophile.

Computational methods can also be employed to predict entire reaction pathways, including the identification of transition states and the calculation of activation energies. catalysis.blognih.gov For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution at the carbon atom bonded to the chlorine, or electrophilic substitution on the pyridine ring, guided by the local reactivity descriptors. The calculated energy barriers for these pathways would indicate the most kinetically favorable reactions.

Applications and Translational Research of 2 Chloro 5 Fluoro 4 Methoxypyridine

Contributions to Advanced Materials Science

The utility of 2-Chloro-5-fluoro-4-methoxypyridine in materials science is primarily attributed to the synergistic effects of its substituents. The chlorine atom provides a reactive site for cross-coupling reactions, enabling the construction of larger conjugated systems. The fluorine atom enhances thermal stability, and electron-accepting properties, and can influence molecular packing. The methoxy (B1213986) group, being an electron-donating group, can modulate the electronic properties of the molecule, impacting its performance in various applications.

While direct integration of this compound into commercial organic electronic and optoelectronic devices is not yet widely documented in publicly available research, its structural motifs are highly relevant to this field. The principles of molecular engineering suggest that this compound can serve as a critical precursor for materials used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

The potential for such applications is often predicted through computational studies that evaluate the electronic and optical properties of related molecules. For instance, a theoretical investigation of a structurally similar compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, using Density Functional Theory (DFT) has provided insights into its electronic behavior, which is crucial for designing materials for electronic applications. tandfonline.com These computational models help in understanding the frontier molecular orbitals (HOMO and LUMO) and the energy gap, which are key parameters in determining a material's suitability for use in electronic devices.

The synthesis of more complex molecules for potential therapeutic uses, as detailed in patent literature, demonstrates a practical pathway for utilizing this compound as a foundational element. A patented method describes the synthesis of this compound from 2-chloro-5-fluoropyridin-4-ol (B1459237), which is then used to construct more elaborate molecular architectures. google.com This highlights the compound's role as a versatile intermediate.

Table 1: Synthesis of this compound Intermediate google.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|

This synthetic accessibility allows for its incorporation into larger, custom-designed molecules with specific electronic and optical properties tailored for optoelectronic applications. For example, fluorinated pyridine (B92270) derivatives are known to be beneficial for applications in OLEDs, where they can enhance the performance of the device. smolecule.com

The presence of reactive halogen sites on the this compound ring makes it a valuable monomer or precursor in the synthesis of functional polymers. The principles of polymer chemistry, particularly those involving cross-coupling reactions, can be applied to this molecule to create novel polymeric materials.

A review on perfluoropyridine highlights the utility of fluorinated pyridines in the synthesis of fluoropolymers and fluorinated network materials. mdpi.com These materials often exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms. While this review does not specifically mention this compound, the general reactivity patterns of fluorinated pyridines are applicable.

The solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold has been demonstrated, opening up possibilities for creating libraries of pyridine-based compounds for various applications, including materials science. acs.org This methodology could potentially be adapted for this compound to generate a diverse range of functional molecules and polymers.

Table 2: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer/Reagent | Potential Polymer/Material |

|---|---|---|

| Suzuki Coupling | Aryl-diboronic acid | Conjugated polymer for organic electronics |

| Stille Coupling | Organotin reagent | Functional polymer with tailored properties |

These polymerization strategies could lead to materials with tunable properties, making them suitable for applications ranging from specialty coatings to advanced electronic components.

Emerging Applications and Prospective Research Areas

The future research landscape for this compound in materials science is rich with possibilities. The unique combination of substituents on the pyridine ring invites further exploration into several emerging areas.

One prospective area is the development of materials with non-linear optical (NLO) properties. Computational studies on similar pyridine derivatives have shown that they can possess significant NLO activity, which is crucial for applications in photonics and optical computing. tandfonline.com A detailed theoretical investigation into the NLO properties of this compound could unveil its potential in this high-tech field.

Furthermore, the compound's structure is relevant to the design of materials for gas separation and storage. The fluorine atoms can impart specific interaction properties that could be exploited in the creation of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with selective gas uptake capabilities.

Another promising direction is its use in the development of advanced sensor materials. The pyridine nitrogen atom can act as a coordination site for metal ions, and the electronic properties of the ring can be modulated by the substituents. This could be harnessed to create chemosensors for the detection of specific analytes.

Advanced Research Methodologies and Future Outlook for 2 Chloro 5 Fluoro 4 Methoxypyridine

High-Throughput Screening and Combinatorial Library Synthesis for Derivative Exploration

High-throughput screening (HTS) is a powerful technique used to rapidly assess the biological activity of a large number of compounds. In the context of 2-Chloro-5-fluoro-4-methoxypyridine, HTS can be employed to screen libraries of its derivatives against various biological targets, such as enzymes and receptors. google.comacs.org This approach allows for the identification of promising lead compounds for drug discovery. For instance, derivatives of similar pyridine (B92270) compounds have been identified as potential inhibitors of enzymes like phosphopantetheinyl transferase and as modulators of the transient receptor potential cation channel, subfamily C, member 6 (TRPC6). google.comacs.org

Combinatorial chemistry, the synthesis of large and diverse libraries of compounds, is a key enabling technology for HTS. tandfonline.com By systematically reacting this compound with a variety of reagents, a vast number of derivatives can be generated. This allows for the efficient exploration of the chemical space around this scaffold, increasing the probability of discovering novel compounds with desired properties. tandfonline.com For example, the chlorine atom at the 2-position can be displaced by various nucleophiles, while the pyridine ring itself can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Examples of Reactions for Combinatorial Library Synthesis

| Reaction Type | Reagents | Potential Products |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-amino, 2-alkoxy, or 2-thioalkoxy-5-fluoro-4-methoxypyridines |

| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | 2-aryl or 2-heteroaryl-5-fluoro-4-methoxypyridines |

| Buchwald-Hartwig Amination | Amines | 2-amino-5-fluoro-4-methoxypyridines |

| Sonogashira Coupling | Terminal alkynes | 2-alkynyl-5-fluoro-4-methoxypyridines |

Application of Machine Learning and Artificial Intelligence in Synthetic Design and Reactivity Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate chemical research. In the context of this compound, these technologies can be applied to:

Synthetic Route Prediction: AI-powered retrosynthesis tools can suggest novel and efficient synthetic routes to derivatives of this compound. These tools analyze vast databases of chemical reactions to propose synthetic pathways, potentially uncovering more efficient or cost-effective methods.

Reactivity Prediction: ML models can be trained to predict the reactivity of different positions on the pyridine ring. This can help chemists to design experiments more effectively and to prioritize reactions that are most likely to succeed. For example, models can predict the likelihood of nucleophilic aromatic substitution at the 2-position versus other potential reaction sites.

Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual derivatives of this compound. This allows for the in silico screening of large numbers of compounds, helping to identify candidates with desirable characteristics before they are synthesized in the lab.

In-depth Mechanistic Investigations of Complex Reactions Involving this compound

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and for designing new and improved synthetic methods. For reactions involving this compound, a variety of techniques can be employed to elucidate the underlying mechanisms.

Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model reaction pathways and to calculate the energies of transition states and intermediates. rsc.org This can provide valuable insights into the factors that control the regioselectivity and stereoselectivity of a reaction.

Kinetic Studies: By monitoring the rate of a reaction under different conditions (e.g., varying the concentration of reactants, temperature, or solvent), it is possible to determine the rate law and to gain insights into the reaction mechanism. rsc.org

Spectroscopic Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be used to identify and characterize reaction intermediates and byproducts, providing further clues about the reaction mechanism. rsc.org

For example, detailed mechanistic studies of related halopyridines have shown that the position of substituents can significantly influence the reaction pathway, with some isomers proceeding through a nucleophilic displacement mechanism while others favor a three-centered insertion mechanism in palladium-catalyzed cross-coupling reactions. chemrxiv.org

Sustainable and Economically Viable Production Strategies for Industrial Scale-Up

The development of sustainable and cost-effective manufacturing processes is essential for the industrial application of this compound and its derivatives. Key areas of focus include:

Green Chemistry Principles: Applying the principles of green chemistry can help to minimize the environmental impact of the manufacturing process. This includes using less hazardous reagents, reducing waste, and improving energy efficiency.

Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, better process control, and enhanced safety. smolecule.com The use of flow chemistry can lead to higher yields and purities, as well as reduced reaction times.

Catalyst Development: The development of more active and selective catalysts can improve the efficiency of key synthetic steps. For example, research into more efficient palladium catalysts for cross-coupling reactions can reduce the amount of catalyst required and simplify product purification.

Process Optimization: Statistical methods such as Design of Experiments (DoE) can be used to systematically optimize reaction conditions to maximize yield and minimize costs.

Interdisciplinary Research Integrating this compound with Biological and Physical Sciences

The full potential of this compound can be realized through interdisciplinary research that combines chemistry with other scientific fields.

Medicinal Chemistry and Chemical Biology: By incorporating this building block into new molecular scaffolds, medicinal chemists can develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. mdpi.com The fluorine atom, for instance, can enhance metabolic stability and binding affinity to biological targets.

Agrochemistry: Derivatives of this compound can be explored for their potential as new herbicides, insecticides, and fungicides. jst.go.jpsemanticscholar.org The trifluoromethylpyridine moiety, for example, is a key structural motif in many active agrochemical ingredients. jst.go.jpsemanticscholar.org

Materials Science: The unique electronic properties of fluorinated pyridines make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

By fostering collaborations between chemists, biologists, and materials scientists, the diverse applications of this compound and its derivatives can be more fully explored, leading to the development of new technologies that can benefit society.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-5-fluoro-4-methoxypyridine?

- Methodological Answer : Synthesis typically involves halogenation and nucleophilic substitution. For example:

Halogenation : Introduce chlorine at the 2-position using reagents like POCl₃ or PCl₅ under controlled temperatures (80–100°C) .

Methoxy Group Introduction : Replace a leaving group (e.g., hydroxyl or halogen) at the 4-position via nucleophilic substitution with sodium methoxide (NaOMe) in polar aprotic solvents (e.g., DMF) at 60–80°C .

Fluorination : Use KF or CsF in the presence of crown ethers to introduce fluorine at the 5-position, ensuring regioselectivity through steric and electronic effects .

- Key Consideration : Optimize reaction time and solvent choice (e.g., DCM for halogenation) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent positions (e.g., methoxy at 4-position, chloro at 2-position) using deuterated solvents like CDCl₃. Coupling constants in ¹H NMR help confirm fluorine’s para relationship to methoxy .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 161.55 g/mol) via ESI-MS or GC-MS, with fragmentation patterns identifying halogen loss (e.g., Cl⁻ or F⁻) .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly if crystallized from ethanol/water mixtures .

Q. What are the key reactivity patterns of this compound in substitution reactions?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : The 2-chloro group is highly reactive toward nucleophiles (e.g., amines, thiols) due to electron-withdrawing effects from fluorine and methoxy groups. Use polar aprotic solvents (e.g., DMSO) at 100–120°C .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-methoxy position requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in THF/water mixtures .

- Hydrolysis : The 5-fluoro group is resistant to hydrolysis under acidic conditions, unlike chlorinated analogs, making it stable in aqueous workflows .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the 2-chloro group’s σ-hole enhances binding to cysteine residues in enzymes .

- Molecular Docking : Simulate interactions with proteins (e.g., kinases) using software like AutoDock Vina. Compare binding affinities with analogs (e.g., 5-fluoro vs. 5-trifluoromethyl derivatives) to prioritize synthesis .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate covalent bonding hypotheses .

Q. What strategies resolve contradictions in reported biological activities of halogenated pyridine derivatives?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>98%). Contradictions often arise from impurities in older synthesis protocols .

- Assay Standardization : Replicate enzyme inhibition assays (e.g., IC₅₀ measurements) under controlled pH and temperature. For example, discrepancies in α7 nAChR modulation may stem from buffer composition variations .

- Meta-Analysis : Cross-reference datasets from PubChem and DSSTox to identify outliers or methodological biases .

Q. How to optimize reaction conditions for introducing substituents at specific positions on the pyridine ring?

- Methodological Answer :

- Regioselective Fluorination : Use directing groups (e.g., methoxy at 4-position) to steer electrophilic fluorination to the 5-position. Optimize with HF-pyridine at 0°C to minimize side reactions .

- Catalyst Screening : Test Pd/XPhos systems for Suzuki coupling efficiency. For example, Pd(OAc)₂ with SPhos ligand increases yield to >90% in arylations at the 6-position .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) in SNAr reactions. DMF accelerates substitution but may degrade temperature-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.